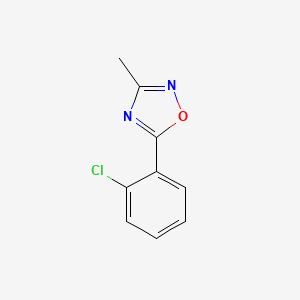

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process.

Análisis De Reacciones Químicas

General Procedure

-

Dissolve 2-chlorobenzohydrazide in acetic anhydride.

-

Add phosphorus oxychloride to the mixture.

-

Reflux the reaction mixture for several hours.

-

After cooling, neutralize with sodium bicarbonate solution.

-

Isolate the product through filtration and crystallization.

This method allows for the efficient formation of the oxadiazole ring while maintaining high yields and purity levels.

Chemical Reactions Involving 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

This compound can undergo various chemical transformations due to its functional groups:

-

Nucleophilic Substitution : The chlorophenyl group can be substituted with various nucleophiles, enhancing biological activity or modifying physical properties.

-

Reduction Reactions : The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

-

Condensation Reactions : This compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Biological Activity and Mechanism of Action

Research has shown that derivatives of this compound exhibit significant biological activities:

-

Antimicrobial Properties : Studies indicate that this compound can inhibit bacterial enzymes essential for metabolic processes, leading to its antibacterial effects.

-

Apoptotic Activity : In vitro studies have demonstrated that certain derivatives increase p53 expression levels and activate caspase pathways in cancer cells, suggesting potential anticancer applications.

Table 2: Biological Activities of Derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole.

Case Studies and Findings

- A study synthesized various 1,2,4-oxadiazoles and evaluated their activity against cancer cell lines such as HL-60 and MCF-7. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.19 to 0.78 µM against MCF-7 and HCT-116 cell lines .

- Another research effort focused on synthesizing new derivatives based on the oxadiazole scaffold. One compound showed an IC50 value of 3.52 µM against HL-60 leukemia cells, indicating strong anticancer activity .

Table: Anticancer Activity of Oxadiazole Derivatives

Antiparasitic Activity

The compound has also been studied for its antiparasitic properties.

Case Studies

- Research indicates that oxadiazoles can be effective against Trypanosoma cruzi and Leishmania amazonensis. One study reported a derivative with an EC50 value of 2.9 µM against Trypanosoma cruzi amastigotes .

Other Pharmacological Applications

Beyond anticancer and antiparasitic activities, oxadiazoles are recognized for various other biological effects.

Pharmacological Effects

- Antibacterial : Oxadiazoles have demonstrated antibacterial properties in several studies .

- Anti-inflammatory : Some derivatives have shown anti-inflammatory effects comparable to established anti-inflammatory drugs .

- Anticonvulsant : Research has indicated that oxadiazole derivatives may possess anticonvulsant properties as well .

Mecanismo De Acción

The mechanism of action of 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the 2-chloro substituent, which may affect its chemical reactivity and biological activity.

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole:

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: The presence of a fluorine atom can enhance the compound’s stability and biological activity.

Uniqueness

The presence of the 2-chlorophenyl group in 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Actividad Biológica

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.

Anticancer Activity

Various studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against different cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that certain oxadiazole derivatives possess cytotoxic effects on various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values ranging from 0.65 to 2.41 µM, indicating potent activity against this cell line .

- U-937 (Leukemia) : Similar derivatives showed higher cytotoxicity than doxorubicin, a standard chemotherapy drug .

The mechanism of action involves the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

This compound and its analogs have also been evaluated for their antimicrobial properties.

Efficacy Against Pathogens

Research indicates that oxadiazole derivatives exhibit antibacterial and antifungal activities:

- Antibacterial Activity : Compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 32 µg/mL .

- Antifungal Activity : Some derivatives showed strong antifungal effects against Candida albicans, with MIC values as low as 5 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds can be significantly influenced by their chemical structure. Substituents on the oxadiazole ring play a crucial role in enhancing their pharmacological profiles:

- Chlorine Substituents : The presence of halogen atoms at specific positions has been linked to improved anti-inflammatory and analgesic activities .

- Phenyl Ring Modifications : Variations in the phenyl substituents can lead to changes in potency against different cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Study B | U-937 | <0.1 | Induction of caspase pathways |

| Study C | S. aureus | 16 | Bacteriostatic effect |

| Study D | C. albicans | 5.7 | Antifungal activity |

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPVXAZQISPZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.